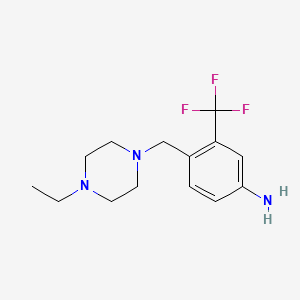

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCDXFRHUHFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Strategies for 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a specialized aromatic amine of significant interest in medicinal chemistry. The molecule's architecture, which combines a trifluoromethyl-substituted aniline core with an N-ethylpiperazine moiety, makes it a valuable and versatile building block in the synthesis of pharmacologically active compounds. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the piperazine ring provides a key point for derivatization and improves pharmacokinetic profiles. This guide details the compound's physicochemical properties, provides a plausible and detailed synthetic route grounded in established chemical principles for analogous structures, and discusses its reactivity and applications, particularly as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.

Molecular Identity and Physicochemical Profile

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is identified by the CAS Number 630125-91-6.[1][2][3] Its structure is characterized by three key functional domains: the aniline ring, the electron-withdrawing trifluoromethyl (CF₃) group, and the basic N-ethylpiperazine side chain.

Caption: Chemical Structure of the title compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 630125-91-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀F₃N₃ | [1][4] |

| Molecular Weight | 287.33 g/mol | [1][4] |

| Appearance | Predicted: White to off-white crystalline powder | Inferred from methyl analog[5] |

| Solubility | Predicted: Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | Inferred from methyl analog[5] |

| pKa (most basic) | Predicted: ~8.5-9.5 | Estimated for the piperazine tertiary amine |

Causality Note: The predicted physical state and solubility are based on the well-characterized methyl analog, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8).[5] The substitution of a methyl with an ethyl group is not expected to drastically alter these macroscopic properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the aniline nitrogen (pKa ~2-3), making the distal tertiary amine of the ethylpiperazine moiety the most basic site on the molecule.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While specific experimental data for the ethyl derivative is not publicly available, a reliable prediction can be made based on the known spectra of its methyl analog and standard principles of spectroscopy.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Aniline -NH₂ | ~3.8 (broad s) | - | Labile protons, broad signal. |

| Aromatic CH (H-5) | ~7.2-7.3 (d) | ~128-130 | Ortho to CF₃ group. |

| Aromatic CH (H-2) | ~6.9 (s) | ~115-117 | Between two substituents. |

| Aromatic CH (H-6) | ~6.7-6.8 (d) | ~112-114 | Ortho to NH₂ group. |

| Benzylic -CH₂- | ~3.5 (s) | ~55-58 | Deshielded by aromatic ring and nitrogen. |

| Piperazine -CH₂- | ~2.4-2.6 (broad m) | ~52-54 (N-CH₂) & ~48-50 (N-CH₂) | Complex multiplet for the 8 piperazine protons. |

| Ethyl -CH₂- | ~2.4 (q) | ~52-53 | Quartet coupled to methyl protons. |

| Ethyl -CH₃ | ~1.1 (t) | ~11-13 | Triplet coupled to methylene protons. |

| Aromatic C-NH₂ | - | ~145-147 | Quaternary carbon attached to nitrogen. |

| Aromatic C-CF₃ | - | ~125-127 (q, J ≈ 30-35 Hz) | Carbon-fluorine coupling observed. |

| Aromatic C-CH₂ | - | ~130-132 | Quaternary carbon. |

| CF₃ | - | ~124 (q, J ≈ 270-275 Hz) | Strong quartet signal due to C-F coupling. |

-

¹⁹F NMR: A singlet is expected around -60 to -65 ppm, characteristic of a benzotrifluoride group.

-

Mass Spectrometry (ESI+): The parent ion [M+H]⁺ would be observed at m/z 288.3. Key fragmentation pathways would likely involve the benzylic C-N bond cleavage, leading to fragments corresponding to the ethylpiperazine cation and the trifluoromethyl-substituted benzyl cation.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is critical for any compound intended for drug development. While multiple routes are conceivable, a highly plausible pathway can be designed based on established methods for the synthesis of the analogous methyl-piperazine derivative.[6][7][9] The proposed route involves the initial formation of the C-N bond between the piperazine and the benzyl moiety, followed by the reduction of a nitro group to the target aniline.

Proposed Synthetic Workflow

Caption: Plausible 3-step synthesis pathway.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure adapted from literature precedents for similar molecules.[6][7] It is designed as a self-validating system with suggested in-process controls.

Step 1: Synthesis of 4-(Bromomethyl)-1-nitro-2-(trifluoromethyl)benzene

-

To a solution of 1-nitro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux (approx. 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.

-

Causality: This is a standard Wohl-Ziegler benzylic bromination. The radical initiator (AIBN) is required to initiate the reaction, and NBS serves as the bromine source, which is easier and safer to handle than elemental bromine.

-

Step 2: Synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

-

Dissolve the crude 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in acetonitrile (MeCN).

-

Add 1-ethylpiperazine (1.2 eq) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the product spot.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under vacuum.

-

Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the desired intermediate.

-

Causality: This is a standard Sₙ2 nucleophilic substitution. The tertiary amine of 1-ethylpiperazine acts as the nucleophile, displacing the bromide. The base is essential to neutralize the HBr formed, preventing the protonation and deactivation of the nucleophile.

-

Step 3: Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

-

Suspend 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS for the complete consumption of the nitro compound.

-

After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product. Purity can be assessed by HPLC and NMR.

-

Causality: This is a classic Béchamp reduction, a heterogeneous reaction that is highly effective for converting aromatic nitro groups to anilines. It is a cost-effective and industrially viable method that avoids the need for high-pressure hydrogenation with catalysts like Raney Nickel or Palladium on carbon, which can sometimes be less selective.[6][7]

-

Chemical Reactivity and Applications in Drug Discovery

The molecule's distinct functional groups dictate its reactivity and utility as a synthetic intermediate.

-

Aniline Moiety: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation to form amides, alkylation, and diazotization. This position is the most common site for coupling with other molecular fragments in drug synthesis.

-

Piperazine Moiety: Both nitrogen atoms are basic and nucleophilic. The tertiary amine can be protonated to form salts, which is often done to improve the aqueous solubility and handling of the final drug substance.

-

Trifluoromethylated Ring: The CF₃ group is a powerful electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. Its primary role in drug design is to block metabolic oxidation at the adjacent position and to increase the lipophilicity and binding affinity of the molecule.[10]

This scaffold is a cornerstone in the design of kinase inhibitors. The methyl analog, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is a well-documented key intermediate in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[9] It is also a building block for inhibitors of ABL kinase and RET kinase, which are implicated in various cancers.[11][12] The ethyl derivative serves the same strategic purpose, allowing for fine-tuning of the steric and electronic properties of the final drug candidate to optimize potency and selectivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicology data is not available, compounds of this class (aromatic amines, fluorinated compounds) should be treated as potentially harmful if inhaled, ingested, or in contact with skin.[13] The parent compound, 4-(trifluoromethyl)aniline, is known to be harmful and an irritant.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Taylor & Francis Online. Available from: [Link]

-

4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. ChemUniverse. Available from: [Link]

-

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. AbacipharmTech. Available from: [Link]

-

Scheme 1. Trifluoromethylation of aniline in DMF. ResearchGate. Available from: [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available from: [Link] trifluoromethylaniline

-

4-((4-ethylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)aniline [CAS: 630125-91-6]. Ivy Fine Chemicals. Available from: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. NIH National Center for Biotechnology Information. Available from: [Link]

-

Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH National Center for Biotechnology Information. Available from: [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]

-

Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available from: [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.

-

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: High-Purity Pharmaceutical Intermediate. Site. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

-

IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. CORE. Available from: [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available from: [Link]

-

4-trifluoromethyl aniline. ChemBK. Available from: [Link]

-

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline. PubChem. Available from: [Link]

-

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Process Point Chemicals & Ingredients. Available from: [Link]

-

Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][14]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles. Available from: [Link]

-

Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor... PubMed. Available from: [Link]

-

Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutants. ResearchGate. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][14][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor... PubMed. Available from: [Link]

-

4-(trifluoromethyl) aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

-

2-[4-[3-chloranyl-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbonylcarbamate - Mass Spectrum (GC). SpectraBase. Available from: [Link]

-

CAS 1180132-17-5 Abemaciclib Intermediate Manufacturers, Exporters & Suppliers in India. Aarti Pharmalabs. Available from: [Link]

-

N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. Veeprho. Available from: [Link]

-

4-Ethyl-1-((6-((5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)methyl)pyridin-3-yl)methyl)piperazine 1-oxide. Veeprho. Available from: [Link]

-

N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)nitrous amide. Pharmaffiliates. Available from: [Link]

-

4-(4-Methylpiperazin-1-yl)aniline. PubChem. Available from: [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. ivychem.com [ivychem.com]

- 4. 4-((4-ethylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)aniline | 630125-91-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 8. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline(694499-26-8) 1H NMR spectrum [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. jelsciences.com [jelsciences.com]

- 11. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A Key Intermediate in Kinase Inhibitor Synthesis

This technical guide provides a comprehensive overview of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a critical building block in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, properties, and applications in medicinal chemistry.

Introduction: The Significance of a Fluorinated Aniline Derivative

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has emerged as a molecule of significant interest within the pharmaceutical industry. Its unique structural features—a trifluoromethyl group ortho to an aniline nitrogen and a substituted piperazine moiety—confer desirable properties for kinase inhibition. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the ethylpiperazine group often improves solubility and pharmacokinetic profiles of the final drug candidate. This guide will delve into the technical details that make this compound a valuable intermediate in the synthesis of potent and selective kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is essential for its effective use in synthesis and drug discovery.

| Property | Value | Source |

| CAS Number | 630125-91-6 | [1][2][3] |

| Molecular Formula | C14H20F3N3 | [1][3] |

| Molecular Weight | 287.33 g/mol | [1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | [4] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water (inferred from methyl analog) | [4] |

| Storage | Stable under nitrogen atmosphere at 2-8°C (recommended for similar compounds) | [4] |

Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

The synthesis of this aniline derivative can be approached through a multi-step process, typically involving the introduction of the piperazine moiety followed by the reduction of a nitro group to the key aniline functionality. While specific literature on the ethyl derivative is less common, a well-established route for the analogous methyl derivative provides a reliable blueprint.

A plausible and efficient synthetic pathway initiates from a commercially available substituted nitrotoluene. The key steps involve a bromination of the benzylic position, followed by a nucleophilic substitution with N-ethylpiperazine, and finally, a reduction of the nitro group.

Experimental Protocol: A Representative Synthesis

Step 1: Benzylic Bromination of 1-methyl-4-nitro-2-(trifluoromethyl)benzene

-

To a solution of 1-methyl-4-nitro-2-(trifluoromethyl)benzene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with N-Ethylpiperazine

-

Dissolve the crude 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene in a polar aprotic solvent such as acetonitrile or DMF.

-

Add N-ethylpiperazine and a non-nucleophilic base like triethylamine or diisopropylethylamine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Perform an aqueous workup to remove the base and any water-soluble byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in a protic solvent like methanol or ethanol.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[5][6] Alternatively, chemical reduction using reagents like iron powder in the presence of an acid (e.g., ammonium chloride) can be employed.[7]

-

Monitor the reaction until the nitro group is fully reduced to the amine.

-

Filter off the catalyst (if used) and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline with high purity.

Synthesis Workflow Diagram

Caption: Synthetic route to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

Mechanism of Action and Applications in Drug Discovery

The primary utility of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

This aniline derivative is frequently incorporated into molecules that target the ATP-binding pocket of kinases. The aniline nitrogen can form a critical hydrogen bond with the hinge region of the kinase, a common feature of many Type I and Type II kinase inhibitors. The trifluoromethyl group often provides beneficial electronic properties and can contribute to increased binding affinity and metabolic stability. The ethylpiperazine moiety typically extends into a more solvent-exposed region, where it can be tailored to improve solubility and pharmacokinetic properties.

A notable example of a drug synthesized using a similar core structure is Ponatinib, a multi-targeted tyrosine kinase inhibitor. The core aniline structure is crucial for its inhibitory activity against various kinases, including the mutated forms of BCR-ABL that are resistant to other therapies.

Illustrative Kinase Inhibition Pathway

Caption: Role of kinase inhibitors in blocking oncogenic signaling pathways.

Conclusion: A Versatile Building Block for Modern Drug Discovery

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure allows for its strategic incorporation into a variety of kinase inhibitor scaffolds. The synthetic accessibility, coupled with the beneficial physicochemical properties it imparts to the final drug molecules, ensures its continued relevance in the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. This guide provides a foundational understanding for researchers to leverage the full potential of this important chemical entity.

References

-

ChemUniverse. 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available at: [Link]

-

Ivy Fine Chemicals. 4-((4-ethylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)aniline [CAS: 630125-91-6]. Available at: [Link]

- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

CORE. IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. Available at: [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. ivychem.com [ivychem.com]

- 3. 4-((4-ethylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)aniline | 630125-91-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Biological activity of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

An In-Depth Technical Guide on the Biological Activity of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this document serves as a comprehensive technical guide into the biological significance of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. While direct, extensive biological studies on this specific ethyl-substituted molecule are not widely published, its structural architecture is emblematic of a "privileged scaffold" in modern medicinal chemistry. Its close chemical cousin, the methyl analog, is a cornerstone intermediate in the synthesis of potent kinase inhibitors.

This guide, therefore, adopts a scientifically rigorous and logically inferred approach. We will dissect the known biological activities of its closest analogs and the broader class of trifluoromethylphenyl-piperazine compounds to build a robust hypothesis for the potential therapeutic applications of the title compound. We will explore the causal relationships between its structural motifs and predicted biological function, provide detailed experimental protocols for its characterization, and present a framework for its potential integration into drug discovery pipelines.

Introduction to the Molecular Architecture and Rationale for Interest

Chemical Identity:

-

Systematic Name: 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

-

CAS Number: 630125-91-6[1]

-

Molecular Formula: C₁₄H₂₀F₃N₃[1]

-

Molecular Weight: 287.33 g/mol [1]

The molecule is characterized by three key functional domains, each contributing to its potential biological activity:

-

3-(Trifluoromethyl)aniline Core: The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity of the aniline ring. This enhancement in metabolic stability and membrane permeability is a sought-after feature in drug design.[2] The aniline amine group provides a critical handle for further chemical modification, often forming the basis for amide or urea linkages in more complex drug molecules.

-

Piperazine Ring: This six-membered heterocyclic amine is a ubiquitous scaffold in medicinal chemistry.[3] Its two nitrogen atoms offer versatile points for substitution, allowing for the fine-tuning of solubility, basicity, and receptor interactions. The piperazine ring is a common feature in many classes of drugs, including antipsychotics, antihistamines, and, most relevant to this discussion, kinase inhibitors.

-

N-Ethyl Substitution: The ethyl group on the distal nitrogen of the piperazine ring represents a key modification from its more commonly cited methyl analog (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, CAS: 694499-26-8).[4] Structure-activity relationship (SAR) studies on piperazine-containing compounds often reveal that the size and nature of this alkyl substituent can significantly modulate target binding affinity, selectivity, and pharmacokinetic properties.[5]

Inferred Biological Activity: A Focus on Kinase Inhibition

The most compelling hypothesis for the biological activity of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is its role as a key intermediate in the synthesis of protein kinase inhibitors. This inference is strongly supported by the extensive use of its methyl analog in the development of several clinically important drugs.

Evidence from the Methyl Analog: A Precursor to Potent Therapeutics

The methyl analog is a documented intermediate in the synthesis of:

-

Ponatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Ponatinib is designed to inhibit the BCR-ABL fusion protein, including the T315I mutation that confers resistance to other tyrosine kinase inhibitors.

-

ABL Kinase Inhibitors: Several research programs have utilized the methyl analog to develop novel inhibitors of ABL kinase, aiming to overcome resistance mechanisms observed with existing therapies.[6]

-

RET Kinase Inhibitors: This scaffold is also integral to the development of inhibitors targeting the RET (Rearranged during Transfection) proto-oncogene, which is implicated in various cancers, including thyroid and non-small cell lung cancer.[7][8]

-

mTOR Inhibitors: The broader trifluoromethylphenyl-piperazine scaffold has been successfully employed to create potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[9][10]

The consistent use of this core structure to target different kinases underscores its value as a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors.

Hypothesized Mechanism of Action in a Kinase Inhibitor Context

When incorporated into a larger drug molecule, the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety is predicted to play a crucial role in binding to the ATP-binding pocket of a target kinase. The aniline nitrogen would likely form a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.

The trifluoromethyl group would be oriented to project into a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity. The ethylpiperazine group typically extends out towards the solvent-exposed region of the kinase, where it can be modified to enhance solubility and fine-tune interactions with the protein surface.

Below is a conceptual diagram illustrating the potential downstream effects of inhibiting a key signaling pathway, such as the BCR-ABL pathway in CML.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

-

Recombinant Kinase (e.g., ABL, RET)

-

Fluorescently labeled substrate peptide (e.g., ULight™-labeled)

-

Europium-labeled anti-phospho-substrate antibody (e.g., LANCE® Ultra)

-

ATP solution

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Test compound (serially diluted in DMSO)

-

384-well, low-volume, white assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

-

Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of the 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "background" controls.

-

Enzyme/Substrate Mix: Prepare a 2X solution of the kinase and the ULight™-labeled substrate peptide in the assay buffer. Add 5 µL of this mix to each well containing the test compound.

-

Initiation of Reaction: Prepare a 2X solution of ATP in the assay buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Detection: Prepare a 4X solution of the Europium-labeled anti-phospho-substrate antibody in detection buffer. Add 5 µL of this solution to each well to stop the reaction.

-

Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the percent inhibition (calculated relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Protocol: Cell Viability Assay (Luminescent)

This protocol uses a luminescent-based assay to measure the number of viable cells in culture after treatment with the test compound.

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of a test compound on a cancer cell line.

Materials:

-

Relevant cancer cell line (e.g., K562 for CML, which expresses BCR-ABL)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound (serially diluted)

-

96-well, clear-bottom, white-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the desired final concentrations of the compound to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

-

Prolonged Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the assay reagent.

-

Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.

Quantitative Data and Structure-Activity Relationship (SAR)

As direct data for the ethyl analog is unavailable, we present data for kinase inhibitors derived from the closely related methyl analog to provide a quantitative context for the scaffold's potential.

Table 1: Biological Activity of Kinase Inhibitors Derived from the 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Scaffold

| Drug/Compound Name | Target Kinase(s) | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |

| Ponatinib | BCR-ABL (wild-type) | 0.37 | Ba/F3 | 0.5 | N/A |

| Ponatinib | BCR-ABL (T315I) | 2.0 | Ba/F3 | 11 | N/A |

| CHMFL-ABL-121 | ABL (T315I) | 0.2 | K562 | ~5 | [6] |

| Compound 9x | RET (wild-type) | 4.0 | LC-2/ad | 9.0 | [7][8] |

Data is illustrative and sourced from public literature. IC₅₀ values refer to biochemical assays, while GI₅₀ values refer to cell-based growth inhibition assays.

The Methyl vs. Ethyl Substitution: A Medicinal Chemistry Perspective

The transition from a methyl to an ethyl group on the piperazine nitrogen is a subtle but potentially impactful modification.

-

Steric Effects: The larger ethyl group may create steric hindrance that could either enhance or decrease binding affinity, depending on the topology of the target protein's surface. If the binding site has a small hydrophobic pocket that accommodates the methyl group, an ethyl group might be detrimental. Conversely, if there is additional space, the ethyl group could make favorable van der Waals contacts.

-

Basicity (pKa): The ethyl group is slightly more electron-donating than the methyl group, which could marginally increase the basicity of the distal piperazine nitrogen. This can affect the compound's ionization state at physiological pH, influencing solubility, cell permeability, and interactions with acidic residues on the target protein.

-

Pharmacokinetics: This modification can alter metabolic stability. While the N-alkyl group on a piperazine can be a site of metabolism (N-dealkylation), the relative rates for methyl vs. ethyl dealkylation are system-dependent.

Conclusion and Future Directions

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a molecule of significant interest, not because of a wealth of direct biological data, but because of its strategic position within a privileged chemical scaffold. The robust and validated success of its methyl analog as a precursor to powerful kinase inhibitors provides a strong rationale for its investigation in similar therapeutic areas.

Future research should focus on synthesizing a panel of kinase inhibitors using the ethyl analog as a starting material and performing the comprehensive biological characterization outlined in this guide. Comparative studies against their methyl-equipped counterparts will be crucial for elucidating the precise impact of this substitution on potency, selectivity, and overall drug-like properties. The insights gained from such studies will not only define the therapeutic potential of this specific molecule but also contribute valuable knowledge to the broader field of rational drug design.

References

-

Li, R., Mak, W.W.S., Li, J., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. Available from: [Link].

-

Mak, W.W.S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. PolyU Institutional Research Archive. Available from: [Link].

-

Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available from: [Link].

-

AbacipharmTech. 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available from: [Link].

-

Liu, X., Wang, B., Chen, C., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. European Journal of Medicinal Chemistry, 160, 61-81. Available from: [Link].

-

Zhang, L. W., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Yao Xue Xue Bao, 45(1), 58-65. Available from: [Link].

-

Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. Available from: [Link].

-

ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. (2023). Available from: [Link].

-

Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-72. Available from: [Link].

-

ChemUniverse. 4-((4-ETHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. Available from: [Link].

-

ResearchGate. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. (2020). Available from: [Link].

-

Liu, Q., Chang, J. W., Wang, J., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[2][4]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available from: [Link].

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[2][4]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-55. Available from: [Link].

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 5. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 6. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a Kinase Inhibitor

Abstract

This technical guide provides a comprehensive analysis of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a compound known in oncology as Imatinib . Since its approval in 2001, Imatinib has revolutionized the treatment of specific cancers by validating the principle of targeted therapy. This document delves into the core scientific principles of Imatinib, including its mechanism of action as a potent and selective tyrosine kinase inhibitor, detailed protocols for its in vitro evaluation, and a summary of its clinical significance and the challenges of therapeutic resistance. This guide is intended for researchers, medicinal chemists, and clinical scientists engaged in the fields of oncology and drug development.

Introduction: The Advent of a Paradigm-shifting Kinase Inhibitor

The compound 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, commercially known as Imatinib (Gleevec®), represents a landmark achievement in rational drug design.[1] It was the first drug to demonstrate that specifically targeting a molecular driver of cancer could lead to remarkable clinical success.[2] Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent inhibitor of a select group of protein tyrosine kinases.[3]

Its primary therapeutic applications are in the treatment of Chronic Myeloid Leukemia (CML), where it targets the aberrant BCR-ABL fusion protein, and in Gastrointestinal Stromal Tumors (GIST), where it inhibits the c-KIT receptor tyrosine kinase.[4][5] The success of Imatinib has paved the way for the development of a multitude of other kinase inhibitors, fundamentally altering the landscape of cancer treatment.[6]

Chemical Profile and Synthesis Overview

-

IUPAC Name: 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

-

Synonyms: Imatinib, STI571

-

Molecular Formula: C₂₉H₃₁N₇O · CH₄SO₃ (as Mesylate salt)

-

Molecular Weight: 589.7 g/mol (as Mesylate salt)[7]

The synthesis of Imatinib is a multi-step process that has been optimized for large-scale production. A common convergent synthetic approach involves the coupling of two key intermediates: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine and 4-(4-methylpiperazinomethyl)benzoyl chloride.[8] Various synthetic routes have been published, focusing on improving yield, purity, and environmental safety by, for example, using novel catalysts or flow-based chemistry techniques.[9][10][11]

Mechanism of Action: Competitive ATP Inhibition

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[3][4] By binding to the kinase domain, Imatinib stabilizes the enzyme in a closed, or inactive, conformation.[2][12] This prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signal transduction pathways that are critical for cell proliferation and survival.[2][13]

The primary targets of Imatinib are:

-

BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation (t(9;22)), which is the pathogenic driver in CML.[14][15]

-

c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in GIST.[5][12]

-

Platelet-Derived Growth Factor Receptor (PDGF-R): A receptor tyrosine kinase implicated in various malignancies.[12][16]

The inhibition of these kinases by Imatinib leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on these signaling pathways.[2][5]

Quantitative Efficacy Data

The potency of Imatinib is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which varies depending on the target kinase and the assay format (biochemical vs. cell-based).

| Target Kinase | IC₅₀ (µM) | Assay Type | Source |

| v-Abl | 0.6 | Cell-free | [16][17] |

| c-Kit | 0.1 | Cell-based | [16][17] |

| PDGF-R | 0.1 | Cell-free | [16][17] |

| c-Abl | 0.1 - 0.3 | Cell-based | [17] |

Note: IC₅₀ values are approximate and can vary between studies.

Protocols for In Vitro Evaluation

Evaluating the efficacy of a kinase inhibitor like Imatinib requires a multi-faceted approach, combining direct enzyme inhibition assays with cell-based functional assays.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved FRET - HTRF)

This protocol outlines a method to directly measure the inhibition of a purified kinase enzyme (e.g., recombinant ABL) by Imatinib. HTRF is a robust, high-throughput method that measures the phosphorylation of a substrate.[18]

Workflow Diagram:

Sources

- 1. youtube.com [youtube.com]

- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Imatinib - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. benchchem.com [benchchem.com]

- 15. ascopubs.org [ascopubs.org]

- 16. selleckchem.com [selleckchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

The Trifluoromethylaniline Moiety: From Chemical Curiosity to Cornerstone of Modern Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a central pillar of modern medicinal chemistry, and no functional group exemplifies this paradigm shift more than the trifluoromethyl (-CF3) group.[1][2] Its unique electronic properties—high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—have transformed countless lead compounds into successful therapeutics.[1][3] This guide delves into the discovery and application of trifluoromethylaniline (TFA) derivatives, a scaffold that leverages the power of the -CF3 group to create highly effective and targeted drugs. We will explore the causality behind the success of TFA-containing drugs, detail the experimental protocols used in their development, and provide field-proven insights from the perspective of a Senior Application Scientist.

The Trifluoromethyl Group: A Bioisosteric Game-Changer

The utility of the trifluoromethyl group often lies in its role as a bioisostere, a substituent that can replace another functional group without significantly altering the molecule's shape, yet profoundly improving its pharmacological profile. A classic example is the replacement of the aliphatic nitro group (-NO2). While the nitro group can be crucial for binding, it is often considered metabolically labile and "non-drug-like".[4][5]

In the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor, researchers successfully replaced a key aliphatic nitro group with a trifluoromethyl group.[6][7] This substitution was not merely a substitution of size; it was a strategic enhancement. The resulting CF3-bearing compounds were generally more potent and, critically, showed improved in vitro metabolic stability compared to their nitro counterparts.[4][5] This highlights a core principle: the -CF3 group is not just a placeholder but an active contributor to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Celecoxib - Targeting Inflammation with Precision

The development of Celecoxib (Celebrex®) marked a significant advancement in anti-inflammatory therapy by offering a targeted approach to pain and inflammation.[8] It is a cornerstone of the selective cyclooxygenase-2 (COX-2) inhibitor class of nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9]

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions like protecting the stomach lining) and COX-2 (inducible at sites of inflammation), presented a clear therapeutic target.[8]

Celecoxib's mechanism is the selective inhibition of the COX-2 enzyme.[9][11] The key to this selectivity lies in its structure. The trifluoromethylaniline-derived pyrazole core, coupled with a polar sulfonamide side chain, allows the molecule to bind to a specific hydrophilic side pocket near the active site of the COX-2 enzyme.[8][12] This pocket is absent in the COX-1 active site, thus preventing Celecoxib from inhibiting the protective functions of COX-1 at therapeutic concentrations and reducing the risk of gastrointestinal side effects common with non-selective NSAIDs.[8][12]

References

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. ClinPGx [clinpgx.org]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

The Piperazine Moiety: A Cornerstone in the Architecture of Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The piperazine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] Its remarkable prevalence in numerous FDA-approved kinase inhibitors is not coincidental but rather a testament to its unique combination of physicochemical and structural properties. This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine moiety in kinase inhibitors. We will delve into its structural significance, its impact on critical drug-like properties, and its versatile applications in medicinal chemistry. This guide will further provide detailed synthetic and experimental protocols, quantitative data on the efficacy of piperazine-containing inhibitors, and insights into overcoming clinical challenges such as off-target effects and drug resistance.

Introduction: The Rise of a Privileged Scaffold

Protein kinases, as key regulators of cellular signaling pathways, have become one of the most important classes of drug targets.[3] The development of small molecule kinase inhibitors has transformed the landscape of medicine, particularly in oncology.[4] Within this ever-expanding arsenal of targeted therapies, the piperazine motif is a recurring structural feature.[5] Its widespread use stems from a unique confluence of attributes:

-

Physicochemical Advantages: The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH, which significantly enhances aqueous solubility and bioavailability.[2] This is a crucial parameter for oral drug delivery.

-

Structural Rigidity and Versatility: The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable scaffold. This allows for the precise spatial orientation of pharmacophoric groups to optimize interactions with the kinase active site.[2]

-

Synthetic Tractability: The nitrogen atoms of the piperazine ring are readily functionalized, making it an ideal building block for creating large and diverse chemical libraries for high-throughput screening and lead optimization.[6]

This guide will dissect the pivotal roles of the piperazine moiety, from a passive linker to an active contributor to binding affinity and selectivity, illustrated by prominent examples from the clinic.

The Multifaceted Roles of the Piperazine Moiety in Kinase Inhibitors

The piperazine ring is not merely a passive component; it actively contributes to the overall efficacy and drug-like properties of kinase inhibitors in several ways.

Enhancing Solubility and Bioavailability

A primary challenge in drug development is achieving adequate aqueous solubility for effective absorption and distribution. The basic nature of the piperazine ring (pKa values are typically in the physiological range) allows for the formation of salts, which dramatically improves solubility.[2] This is exemplified in numerous orally administered kinase inhibitors where the piperazine nitrogen is protonated in the acidic environment of the stomach, facilitating dissolution.

A Versatile Linker and Scaffold

The piperazine ring often serves as a central scaffold connecting different pharmacophoric elements of a kinase inhibitor. Its rigid conformational preference helps to optimally position these elements for binding to distinct pockets within the kinase active site.

Diagram 1: General Structure of a Piperazine-Containing Kinase Inhibitor

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 2. Structural basis of inhibitor selectivity in MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to 4-((4-Alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and prominent applications of 4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline derivatives, with a specific focus on the well-documented methyl analog. These compounds are pivotal intermediates in the development of targeted therapeutics, particularly kinase inhibitors for oncology. This document delves into the rationale behind their structural design, key synthetic methodologies, and their role in the generation of potent pharmacological agents.

Introduction and Core Structure

The chemical scaffold of 4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline represents a significant pharmacophore in modern medicinal chemistry. The specific compound, 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline , is identified by the CAS Number: 630125-91-6 .[1][2][3][4] While this ethyl derivative is commercially available, the vast majority of publicly accessible scientific literature and developmental studies focus on its close structural analog, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS Number: 694499-26-8) .[5][6][7] Due to the wealth of available data, this guide will primarily focus on the methyl analog as a representative of this class of compounds, providing invaluable insights that are largely transferable to the ethyl derivative and other similar structures.

The core structure combines several key features that contribute to its utility in drug design:

-

Trifluoromethyl Group: This electron-withdrawing group enhances metabolic stability and can modulate the pKa of the adjacent aniline nitrogen. Its lipophilicity can also improve cell membrane permeability.

-

Aniline Moiety: The primary amine serves as a crucial synthetic handle for subsequent coupling reactions, enabling the construction of more complex drug molecules.

-

Piperazine Ring: This feature often improves aqueous solubility and provides a versatile point for modification to fine-tune pharmacokinetic properties. The basic nitrogen can form salts, aiding in formulation.

-

Alkyl Group (Methyl/Ethyl): The nature of the alkyl substituent on the piperazine can influence potency, selectivity, and metabolic profile.

Below is a summary of the key identifiers for both the ethyl and methyl analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 630125-91-6 | C14H20F3N3 | 287.33[1] |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 | C13H18F3N3 | 273.30[6] |

Synthesis and Manufacturing

The synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a multi-step process that has been optimized for yield and purity.[6] A common and efficient route involves the reduction of a nitro precursor.[6]

General Synthetic Workflow

A prevalent synthetic strategy is outlined below. This approach is advantageous due to the commercial availability of starting materials and the robustness of the chemical transformations.

Caption: Generalized synthetic pathway for 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

Detailed Experimental Protocol: Nitro Reduction Method

This protocol is a representative example of the final reduction step.[6][8]

Objective: To synthesize 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline from its nitro precursor.

Materials:

-

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

-

Methanol (MeOH)

-

Raney Nickel

-

Hydrogen gas (H2)

-

Celite

Procedure:

-

Dissolution: In a suitable hydrogenation vessel, dissolve 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (e.g., 1.5 g, 5 mmol) in methanol (250 mL).

-

Catalyst Addition: Carefully add Raney Nickel (e.g., 0.15 g, 10 wt%) to the solution.

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., 50 psi) for 24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the desired product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[8]

Self-Validation: The success of the synthesis can be confirmed by analytical techniques such as ¹H NMR and Mass Spectrometry (MS) to verify the structure and purity of the final product.[8]

Physicochemical Properties and Handling

Understanding the physicochemical properties of this intermediate is crucial for its proper handling, storage, and use in subsequent reactions.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 128-132°C | [7] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | [7] |

| Storage | Stable under a nitrogen atmosphere at 2-8°C. | [7] |

| pKa (Predicted) | 7.55 ± 0.10 | [5] |

Handling Precautions: As with many amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood.

Role in Drug Discovery and Development

The primary application of 4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline derivatives is as a key building block in the synthesis of kinase inhibitors for cancer therapy.[7] The aniline moiety provides a nucleophilic site for coupling with various heterocyclic scaffolds, which are essential for binding to the ATP pocket of protein kinases.

Intermediate in the Synthesis of Ponatinib

A notable example is the use of the methyl analog in the preparation of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[9] Ponatinib is used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other treatments, including the T315I mutation in the ABL kinase.[10]

Caption: Role of the aniline intermediate in the synthesis of Ponatinib.

Targeting Specific Biological Pathways

The structural motifs derived from this aniline intermediate are instrumental in targeting key signaling pathways implicated in cancer progression.

-

BCR-ABL Kinase: As seen with Ponatinib, derivatives can potently inhibit the constitutively active BCR-ABL kinase, which is the hallmark of CML.[10] These inhibitors block the downstream signaling that leads to uncontrolled cell proliferation and survival.

-

Receptor Tyrosine Kinases (RTKs): This scaffold has been incorporated into inhibitors of various RTKs, such as RET (Rearranged during Transfection).[11] RET fusions and mutations are oncogenic drivers in certain types of thyroid and non-small cell lung cancers.

-

FLT3 and CDK Kinases: The versatility of this intermediate is further demonstrated by its use in developing dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[12] Such compounds are being investigated for the treatment of acute myeloid leukemia (AML).

-

mTOR Pathway: Derivatives have also been explored as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism.[13]

Caption: The central role of the aniline intermediate in developing kinase inhibitors for various signaling pathways.

Conclusion

4-((4-Alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and its derivatives are indispensable tools in the arsenal of medicinal chemists. Their well-defined structure-activity relationships, coupled with robust synthetic accessibility, have cemented their role as privileged scaffolds in the design of targeted therapies. The insights gained from the extensively studied methyl analog provide a strong foundation for the development of novel therapeutics utilizing this core structure, paving the way for next-generation treatments for cancer and other diseases.

References

-

4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline - ChemUniverse. [Link]

-

4-((4-ethylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)aniline [CAS ...] - Ivy Fine Chemicals. [Link]

-

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: High-Purity Pharmaceutical Intermediate. [Link]

-

IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE - CORE. [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. [Link]

-

Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase - PubMed. [Link]

-

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. [Link]

-

Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its - ResearchGate. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. ivychem.com [ivychem.com]

- 3. 4-((4-ethylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)aniline | 630125-91-6 [chemicalbook.com]

- 4. 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 6. Buy 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Document ID: AN-SP-20251231

Abstract: This document provides a comprehensive guide to the synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a critical intermediate in modern pharmaceutical development. The protocol details a robust and scalable two-step synthetic route, commencing with the nucleophilic substitution of a benzylic halide followed by catalytic hydrogenation. We delve into the mechanistic underpinnings of each transformation, providing a rationale for procedural choices and discussing critical process parameters. This guide is intended for researchers, chemists, and process development scientists engaged in medicinal chemistry and active pharmaceutical ingredient (API) synthesis.

Introduction and Strategic Importance

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a highly functionalized aniline derivative of significant interest in drug discovery. Its structure incorporates three key pharmacophores:

-

A trifluoromethyl (CF₃) group: This moiety is a cornerstone of modern medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group enhances the metabolic stability of adjacent functionalities and increases the molecule's lipophilicity, often improving its ability to cross biological membranes.[1][2]

-

An aniline core: A versatile precursor for the formation of amides, ureas, and heterocyclic systems, which are prevalent in biologically active molecules.[3]

-

An ethylpiperazine side chain: This group frequently improves aqueous solubility and provides a basic nitrogen center that can be protonated at physiological pH, facilitating interactions with biological targets.

The primary application of this compound is as a key building block in the synthesis of potent tyrosine kinase inhibitors (TKIs). For instance, it is a pivotal intermediate in the manufacture of Ponatinib, a drug used to treat certain types of leukemia.[4] The precise arrangement of its functional groups is essential for the final drug's efficacy and safety profile.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the benzylic C-N bond and the aniline amine, tracing back to simpler, commercially available precursors. The most direct synthetic strategy involves the formation of the piperazine-benzyl bond, followed by the reduction of a nitro group to the target aniline.

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Protocol

This section details a reliable two-step synthesis. The protocol is optimized for high yield and purity, making it suitable for both laboratory-scale synthesis and process scale-up considerations.

Overall Reaction Scheme

Caption: Two-step synthesis of the target aniline.

Step 1: Synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Principle: This step involves a standard nucleophilic substitution (N-alkylation) reaction. The secondary amine of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A mild inorganic base is used to neutralize the HBr generated in situ.

| Reagents & Materials | CAS No. | Quantity | Molar Eq. |

| 4-(Bromomethyl)-1-nitro-2-(trifluoromethyl)benzene | 104049-06-1 | 10.0 g | 1.0 |

| 1-Ethylpiperazine | 5308-25-8 | 4.2 g | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 9.7 g | 2.0 |

| Acetonitrile (ACN), anhydrous | 75-05-8 | 100 mL | - |

Protocol:

-

Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charge the flask with 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene (10.0 g, 1.0 eq) and anhydrous potassium carbonate (9.7 g, 2.0 eq).

-

Add 100 mL of anhydrous acetonitrile.

-

To the stirring suspension, add 1-ethylpiperazine (4.2 g, 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzylic bromide is consumed.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the residue via column chromatography on silica gel (using a gradient of 1-5% methanol in dichloromethane) to yield the product as a yellow oil.

Step 2: Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Principle: This transformation is a catalytic hydrogenation. The nitro group is selectively reduced to an amine using hydrogen gas in the presence of a Raney Nickel catalyst. Methanol is an excellent solvent for this reaction, as it readily dissolves the substrate and does not interfere with the catalyst. A similar protocol using the methyl-analog of the starting material has been reported to give quantitative yields.[5][6]

| Reagents & Materials | CAS No. | Quantity | Molar Eq. |

| 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | 1062621-65-8 | 10.0 g | 1.0 |

| Raney® Nickel (50% slurry in water) | 7440-02-0 | ~1.0 g | 10 wt% |

| Methanol (MeOH) | 67-56-1 | 200 mL | - |

| Hydrogen Gas (H₂) | 1333-74-0 | 50 psi | - |

| Celite® | 61790-53-2 | - | - |

Protocol:

-

Carefully wash the Raney Nickel catalyst (~2 g of slurry, corresponding to ~1.0 g of catalyst) with water and then methanol to remove residual water.

-

In a hydrogenation vessel (e.g., Parr shaker), add the nitro intermediate (10.0 g, 1.0 eq) and methanol (200 mL).

-